- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system, Tetrahedron (2013, 2013, 69(44), 9192-9199

Cas no 98-03-3 (Thiophene-2-carbaldehyde)

Thiophen-2-carbaldehyd ist eine organische Verbindung mit der Summenformel C₅H₄OS, die als wichtiges Zwischenprodukt in der chemischen Synthese dient. Diese farblose bis gelbliche Flüssigkeit zeichnet sich durch ihre hohe Reaktivität aus, insbesondere in Heterocyclen- und Kondensationsreaktionen. Aufgrund der elektronenziehenden Wirkung des Thiophenrings und der reaktiven Aldehydgruppe eignet sie sich hervorragend für die Herstellung von Pharmazeutika, Agrochemikalien und funktionellen Materialien. Die Verbindung zeigt gute Löslichkeit in gängigen organischen Lösungsmitteln wie Ethanol oder Dichlormethan, was die Handhabung im Labor erleichtert. Ihre Stabilität unter inerten Bedingungen und die präzise definierte Reinheit machen sie zu einem zuverlässigen Baustein für komplexe Synthesen.

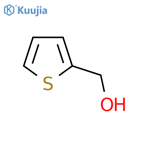

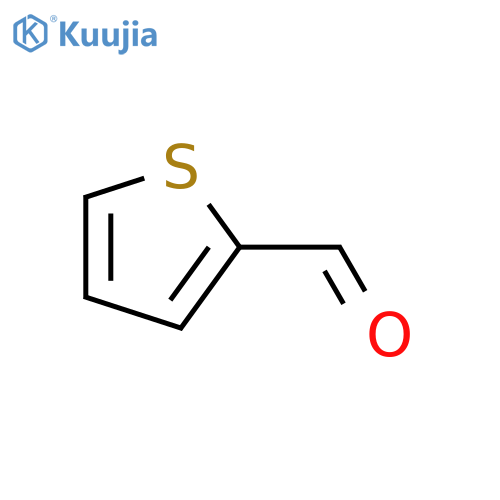

Thiophene-2-carbaldehyde structure

Produktname:Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Thiophene-2-aldehyde

- 2-Thiophenecarboxaldehyde,Thenaldehyde

- 2-Thiophenecarboxald

- 2-Thiophenecarboxaldehyde (stabilized with HQ)

- 2-Formylthiophene, 2-Thenaldehyde

- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS

- Thiophene-2-carboxaldehyde

- 2-Thenaldehyde

- 2-Thiophene Carboxaldehyde

- thiophene-2-carbaldehyde

- 2-Formylthiophene

- 2-Thiophenecarboxaldehyde

- 2-Thiophenealdehyde

- 2-Thienylaldehyde

- 2-Thiophenecarbaldehyde

- 2-Thienylcarboxaldehyde

- 2-Thienaldehyde

- formylthiophene

- alpha-Formylthiophene

- 2-Thiophenaldehyde

- Thenaldehyde

- alpha-Thiophenecarboxaldehyde

- .alpha.-Formylthiophene

- 2-thiophencarboxaldehyde

- 2-thienal

- thiophenecarboxaldehyde

- thiophen-2-carbaldehyde

- 2-thiophene car

- 2-Formylthiofuran

- 2-Thienylcarbaldehyde

- 2-Thiofurancarboxaldehyde

- NSC 2162

- Thiofurfural

- Thiophene-o-carboxaldehyde

- α-Formylthiophene

- α-Thiophenaldehyde

- α-Thiophenecarboxaldehyde

- 2-Thiophenecarboxaldehyde,99%

- Thiophene-2-carbaldehyde

-

- MDL: MFCD00005429

- Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H

- InChI-Schlüssel: CNUDBTRUORMMPA-UHFFFAOYSA-N

- Lächelt: O=CC1=CC=CS1

- BRN: 105819

Berechnete Eigenschaften

- Genaue Masse: 111.998286g/mol

- Oberflächenladung: 0

- XLogP3: 1

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Anzahl drehbarer Bindungen: 1

- Monoisotopenmasse: 111.998286g/mol

- Monoisotopenmasse: 111.998286g/mol

- Topologische Polaroberfläche: 45.3Ų

- Schwere Atomanzahl: 7

- Komplexität: 72.5

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Topologische Polaroberfläche: 17.1

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Blassgelbe Flüssigkeit

- Dichte: 1.2 g/mL at 25 °C(lit.)

- Schmelzpunkt: <10°C

- Siedepunkt: 198 °C(lit.)

75-77 °C/11 mmHg(lit.) - Flammpunkt: Fahrenheit: 170.6° f

Celsius: 77° c - Brechungsindex: n20/D 1.591(lit.)

- Wasserteilungskoeffizient: Unlöslich

- PSA: 45.31000

- LogP: 1.56060

- Löslichkeit: Löslich im Ethanol, Benzol, Ether, leicht löslich im Wasser

- FEMA: 2493

- Sensibilität: Air Sensitive

Thiophene-2-carbaldehyde Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302,H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN 2810

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36/37/38

- Sicherheitshinweise: S36/37/39-S37-S24

- FLUKA MARKE F CODES:9

- RTECS:XM8135000

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:0-10°C

- Risikophrasen:R22; R43

- TSCA:Yes

Thiophene-2-carbaldehyde Zolldaten

- HS-CODE:29349990

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Thiophene-2-carbaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0725-100ml |

Thiophene-2-carbaldehyde |

98-03-3 | 97.0%(GC),stabilized with HQ | 100ml |

¥380.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0725-500ML |

2-Thiophenecarboxaldehyde (stabilized with HQ) |

98-03-3 | >98.0%(GC) | 500ml |

¥1140.00 | 2024-04-15 | |

| TRC | T368100-100g |

2-Thiophenecarboxaldehyde |

98-03-3 | 100g |

$ 103.00 | 2023-09-05 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-100g |

Thiophene-2-carbaldehyde |

98-03-3 | 97% | 100g |

¥78 | 2023-09-15 | |

| Oakwood | 003419-1g |

2-Thiophenecarboxaldehyde |

98-03-3 | 98% | 1g |

$9.00 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14344-1000g |

Thiophene-2-carboxaldehyde, 98+% |

98-03-3 | 98+% | 1000g |

¥5097.00 | 2023-02-15 | |

| Life Chemicals | F2190-0580-0.25g |

thiophene-2-carbaldehyde |

98-03-3 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| Apollo Scientific | OR5053-250g |

Thiophene-2-carboxaldehyde |

98-03-3 | 95% | 250g |

£30.00 | 2024-07-19 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-1000g |

Thiophene-2-carbaldehyde |

98-03-3 | 97% | 1000g |

524.00 | 2021-07-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |

Thiophene-2-carbaldehyde |

98-03-3 | 98% (stabilized with HQ) | 500g |

¥142.0 | 2024-04-17 |

Thiophene-2-carbaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C

Referenz

- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation, Catalysts (2019, 2019, 9(1), 1-25

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt

Referenz

- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates, Inorganica Chimica Acta (2019, 2019, , 476-482

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene

1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen

1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen

Referenz

- Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt

1.2 Catalysts: 1-Methylimidazole ; 2 min, rt

1.3 Reagents: Oxygen ; 4 h, 25 °C

1.2 Catalysts: 1-Methylimidazole ; 2 min, rt

1.3 Reagents: Oxygen ; 4 h, 25 °C

Referenz

- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO, RSC Advances (2016, 2016, 6(41), 35008-35013

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt

1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C

1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C

Referenz

- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828

Synthetic Routes 7

Reaktionsbedingungen

1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt

Referenz

- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids, Catalysis Communications (2008, 2008, 9(5), 590-593

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C

Referenz

- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols, Chemical Communications (Cambridge, 2021, 57(7), 907-910

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C

Referenz

- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588

Synthetic Routes 10

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C

Referenz

- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst, Organic Process Research & Development (2014, 2014, 18(11), 1503-1508

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ; 80 °C

Referenz

- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions, Dalton Transactions (2010, 2010, 39(32), 7521-7527

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C

Referenz

- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition, Youji Huaxue (2006, 2006, 26(4), 491-496

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C

Referenz

- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids, Catalysis Today (2007, 2007, , 1-2

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water

1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt

Referenz

- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization, Journal of the Electrochemical Society (2016, 2016, 163(5),

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C

Referenz

- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran

Referenz

- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C

Referenz

- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model, RSC Advances (2022, 2022, 12(13), 7864-7871

Synthetic Routes 21

Synthetic Routes 22

Reaktionsbedingungen

1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C

Referenz

- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols, RSC Advances (2016, 2016, 6(68), 63717-63723

Synthetic Routes 23

Reaktionsbedingungen

1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt

Referenz

- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes, Tetrahedron (2013, 2013, 69(14), 2961-2970

Synthetic Routes 24

Reaktionsbedingungen

1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C

Referenz

- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206

Synthetic Routes 25

Reaktionsbedingungen

1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt

Referenz

- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes, Synlett (2012, 2012, 23(8), 1250-1256

Synthetic Routes 26

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C

Referenz

- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048

Synthetic Routes 27

Synthetic Routes 28

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt

Referenz

- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

Synthetic Routes 29

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt

Referenz

- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols, Polymer International (2017, 2017, 66(3), 428-435

Synthetic Routes 30

Reaktionsbedingungen

1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C

1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C

1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C

Referenz

- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds, ChemPlusChem (2016, 2016, 81(11), 1160-1165

Synthetic Routes 31

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K

Referenz

- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen, Chemical Communications (Cambridge, 2009, , 1912-1914

Synthetic Routes 32

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C

Referenz

- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666

Synthetic Routes 33

Reaktionsbedingungen

1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt

Referenz

- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air, Dalton Transactions (2020, 2020, 49(22), 7304-7308

Synthetic Routes 34

Reaktionsbedingungen

1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C

Referenz

- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole, RSC Advances (2020, 2020, 10(44), 26142-26150

Synthetic Routes 35

Synthetic Routes 36

Reaktionsbedingungen

1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt

Referenz

- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue (2015, 2015, 32(6), 666-670

Thiophene-2-carbaldehyde Raw materials

- Thiophen-2-ylmethanol

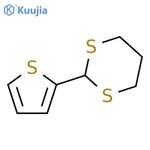

- 1,3-Dithiane, 2-(2-thienyl)-

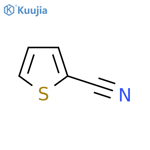

- Thiophene-2-carbonitrile

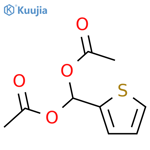

- (acetyloxy)(thiophen-2-yl)methyl acetate

Thiophene-2-carbaldehyde Preparation Products

Thiophene-2-carbaldehyde Lieferanten

atkchemica

Gold Mitglied

(CAS:98-03-3)Thiophene-2-carbaldehyde

Bestellnummer:CL17720

Bestandsstatus:in Stock

Menge:1g/5g/10g/100g

Reinheit:95%+

Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:40

Preis ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:98-03-3)2-Thiophenecarboxaldehyde

Bestellnummer:2307003

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:04

Preis ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:98-03-3)2-Thenaldehyde

Bestellnummer:27245320

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Tuesday, 10 June 2025 11:02

Preis ($):discuss personally

Thiophene-2-carbaldehyde Verwandte Literatur

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

5. Book reviews

98-03-3 (Thiophene-2-carbaldehyde) Verwandte Produkte

- 1918-79-2(5-Methyl-2-thiophenecarboxylic acid)

- 32431-71-3(4-Fluorothiophene-2-carbaldehyde)

- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)

- 932-95-6(2,5-Thiophenedicarboxaldehyde)

- 58-71-9(Cephalothin sodium)

- 498-62-4(Thiophene-3-carbaldehyde)

- 4565-29-1(5-Acetylthiophene-2-carbaldehyde)

- 6030-36-0(4-Methylthiophene-2-carbaldehyde)

- 132-65-0(Dibenzothiophene)

- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:98-03-3)2-Thiophenecarboxaldehyde

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:98-03-3)Thiophene-2-carbaldehyde

Reinheit:99%

Menge:1kg

Preis ($):209.0